Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester
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Overview
Description
Acetic acid, trifluoro-, bicyclo[221]hept-2-yl ester is a chemical compound with a unique structure that combines the properties of acetic acid, trifluoroacetic acid, and a bicyclo[221]heptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester typically involves the esterification of trifluoroacetic acid with bicyclo[2.2.1]hept-2-yl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release trifluoroacetic acid and bicyclo[2.2.1]hept-2-yl alcohol, which may interact with enzymes or receptors in biological systems. The trifluoroacetic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- Isobornyl acetate
- Bornyl acetate
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate
Uniqueness
Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical and biological properties. This trifluoro group enhances the compound’s stability and reactivity, making it a valuable reagent in various applications.
Properties
CAS No. |
54934-98-4 |
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Molecular Formula |
C9H11F3O2 |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)8(13)14-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
InChI Key |
TYDZLCYUJXYSAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2OC(=O)C(F)(F)F |
Origin of Product |
United States |
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